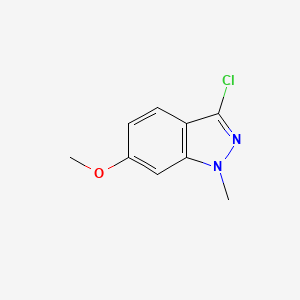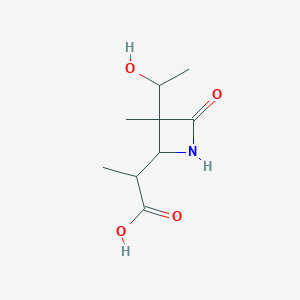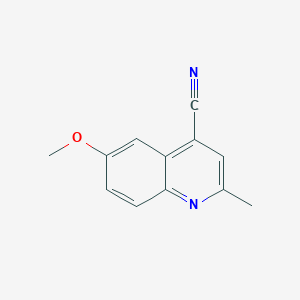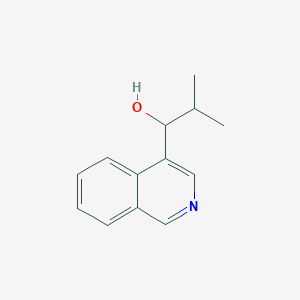![molecular formula C12H7NO2 B11900181 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one involves a multi-component reaction. This typically includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with a very easy work-up.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts like thiourea dioxide can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism by which 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one exerts its effects involves its interaction with various molecular targets. For instance, its luminescent properties are due to its ability to act as an electron acceptor when paired with electron donors like triphenylamine . In biological systems, it may interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
5H-Chromeno[4,3-b]pyridin-5-one: This compound has a similar fused ring system but includes a chromene ring instead of an indene ring.
4-Aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones: These compounds are structurally similar but have additional aryl and naphthyl groups.
Uniqueness
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C12H7NO2 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
9-hydroxyindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H7NO2/c14-9-5-1-3-7-10(9)11-8(12(7)15)4-2-6-13-11/h1-6,14H |
InChIキー |
RLPBFCYLLPJSIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C3=C(C2=O)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)

![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)

![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)
![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)



![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)

